molecular formula C9H5NS2 B098743 5-(Thien-2-yl)thiophene-2-carbonitrile CAS No. 16278-99-2

5-(Thien-2-yl)thiophene-2-carbonitrile

Cat. No. B098743
CAS RN: 16278-99-2
M. Wt: 191.3 g/mol
InChI Key: ANARYBGZNUMARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thien-2-yl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H5NS2 . It is also known by other names such as [2,2’-Bithiophene]-5-carbonitrile, 5-thiophen-2-ylthiophene-2-carbonitrile, and 2,2’-bithiophene-5-carbonitrile .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-(Thien-2-yl)thiophene-2-carbonitrile, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Thien-2-yl)thiophene-2-carbonitrile includes a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H .


Physical And Chemical Properties Analysis

5-(Thien-2-yl)thiophene-2-carbonitrile has a molecular weight of 191.3 g/mol . It has a topological polar surface area of 80.3 Ų and a complexity of 208 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “5-(Thien-2-yl)thiophene-2-carbonitrile”, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They are remarkably effective compounds with respect to their biological and physiological functions .

Anti-Cancer Agents

Thiophene derivatives, including “5-(Thien-2-yl)thiophene-2-carbonitrile”, are used as raw materials in the synthesis of anticancer agents . They have shown promising results in the fight against cancer .

Anti-Atherosclerotic Agents

2-Octylthiophene, a derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This suggests that “5-(Thien-2-yl)thiophene-2-carbonitrile” could potentially have similar applications .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with a wide range of potential applications .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This technology is used in a variety of applications, from televisions to mobile phones .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can help to protect metals and other materials from corrosion .

Synthetic Chemistry

“5-(Thien-2-yl)thiophene-2-carbonitrile” is used as an intermediate in synthetic chemistry . It is also used in the preparation of thiaplatinacycles and 2,2’-thienylpyrroles .

Future Directions

Thiophene derivatives, including 5-(Thien-2-yl)thiophene-2-carbonitrile, are structurally rigid and electron-rich, making them good candidates for adjusting the band gap of organic polymer semiconducting materials . This suggests potential future applications in the field of organic electronics.

properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANARYBGZNUMARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372344
Record name [2,2'-Bithiophene]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thien-2-yl)thiophene-2-carbonitrile

CAS RN

16278-99-2
Record name [2,2'-Bithiophene]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.